(3-(4-(4-Nitro-phenoxy)-benzoyl)-phenyl)-(4-(4-nitro-phenoxy)-phenyl)-methanone
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Description
(3-(4-(4-Nitro-phenoxy)-benzoyl)-phenyl)-(4-(4-nitro-phenoxy)-phenyl)-methanone is a useful research compound. Its molecular formula is C32H20N2O8 and its molecular weight is 560.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3-(4-(4-Nitro-phenoxy)-benzoyl)-phenyl)-(4-(4-nitro-phenoxy)-phenyl)-methanone , also known as a nitro-containing benzophenone derivative, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumoral properties, supported by relevant case studies and research findings.
1. Antimicrobial Activity
Nitro compounds, including nitrobenzophenone derivatives, exhibit significant antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind to DNA, resulting in cellular damage and death.
- Mechanism : Upon reduction, these compounds produce toxic intermediates such as nitroso species that interact with nucleic acids and proteins.
- Case Study : Research indicates that 5-nitroimidazole derivatives show potent antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MIC) demonstrating efficacy against strains like Staphylococcus aureus and Pseudomonas aeruginosa .
2. Anti-Inflammatory Activity
The anti-inflammatory effects of nitro-containing compounds are attributed to their ability to inhibit key inflammatory mediators.
- Inhibition of Enzymes : Nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α.
- Research Findings : A study highlighted that certain nitrobenzamide derivatives effectively reduced inflammation in animal models by modulating the expression of inflammatory markers .
3. Antitumoral Activity
The antitumoral potential of nitro-containing compounds is particularly notable due to their ability to target hypoxic tumor environments.
- Mechanism : Nitro groups enhance the reactivity of compounds under low oxygen conditions typical in tumors, making them effective as hypoxia-activated prodrugs.
- Case Study : Nitro aromatic compounds have been identified as promising leads in cancer therapy, with studies demonstrating their ability to induce apoptosis in cancer cells through various pathways .
Data Table: Biological Activities of Nitro-Benzophenone Derivatives
Properties
CAS No. |
134639-74-0 |
---|---|
Molecular Formula |
C32H20N2O8 |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
[3-[4-(4-nitrophenoxy)benzoyl]phenyl]-[4-(4-nitrophenoxy)phenyl]methanone |
InChI |
InChI=1S/C32H20N2O8/c35-31(21-4-12-27(13-5-21)41-29-16-8-25(9-17-29)33(37)38)23-2-1-3-24(20-23)32(36)22-6-14-28(15-7-22)42-30-18-10-26(11-19-30)34(39)40/h1-20H |
InChI Key |
ZNNBACJVUMMILB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.